![molecular formula C16H17N3O4S B594343 Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1255574-50-5](/img/structure/B594343.png)
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with benzyl and methylsulfonyl groups under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2-methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 2,4-Diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine derivatives
Uniqueness
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to its specific structural features and the presence of both benzyl and methylsulfonyl groups. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Biological Activity
Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 347.4 g/mol. The compound features a bicyclic structure that integrates both pyridine and pyrimidine rings, with a methylsulfonyl group enhancing its biological properties. Its synthesis typically involves multi-step organic reactions, optimizing conditions to achieve high yields and purity .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrimidines have been shown to possess antibacterial effects against resistant strains of Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of related pyrimidine derivatives. For instance, certain compounds demonstrated potent inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could exhibit similar anti-inflammatory effects.
Anticancer Activity
Molecular docking studies have been performed on structurally related compounds to evaluate their potential as anticancer agents. These studies focus on interactions with key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase. Preliminary results indicate promising anticancer activity against various cell lines, including colon and prostate cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzyl pyrimidine derivatives. Modifications at specific positions on the core structure can significantly influence their pharmacological profiles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Methylsulfonyl group at position 2 | Antimicrobial, anti-inflammatory |
Benzyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Amino group at position 2 | Enhanced antibacterial activity |
Benzyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate | Chlorine substitution | Increased cytotoxicity against cancer cells |
The presence of specific functional groups such as methylsulfonyl or amino groups can enhance solubility and bioavailability while potentially increasing the compound's efficacy against targeted biological pathways.
Case Studies
- Antibacterial Screening : A study evaluated a series of pyrimidine derivatives for their antibacterial activities against multi-resistant strains. Among them, several showed effective inhibition of bacterial growth, suggesting that modifications similar to those in this compound could yield potent antimicrobial agents .
- Anti-inflammatory Research : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidines effectively reduced inflammation markers. These findings support the hypothesis that benzyl-substituted pyrimidines may similarly modulate inflammatory responses .
- Anticancer Investigations : In vitro assays on human cancer cell lines revealed that derivatives with structural similarities to this compound exhibited significant cytotoxic effects. The results indicate potential pathways for further development as anticancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate?
The synthesis typically involves sequential functionalization of the pyrido[4,3-d]pyrimidine scaffold. A common approach includes:
- Step 1 : Condensation of tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives with methylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
- Step 2 : Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) followed by benzylation with benzyl chloroformate in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from methanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methylsulfonyl at position 2, benzyl carboxylate at position 6). Key signals include δ ~3.3 ppm (methylsulfonyl protons) and δ ~5.1 ppm (benzyl CH) .
- Mass Spectrometry (ESI-MS) : Look for [M+H] peaks matching the molecular weight (e.g., m/z ~415 for CHNOS) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
Q. What are the common impurities observed during synthesis, and how are they mitigated?
- Byproducts : Residual tert-butyl intermediates (e.g., incomplete deprotection) or over-sulfonylated derivatives.
- Mitigation :
Q. What are the recommended storage conditions to ensure compound stability?
- Store at 2–8°C under inert atmosphere (argon or nitrogen) in amber vials to prevent hydrolysis of the benzyl ester or oxidation of the dihydropyrido ring .
- Lyophilized samples retain stability for >12 months when stored at -20°C .
Q. How is the solubility profile optimized for in vitro assays?
- Solubility Enhancers : Use DMSO (≥50 mg/mL) for stock solutions. For aqueous buffers (e.g., PBS), employ co-solvents like cyclodextrins (10% w/v hydroxypropyl-β-cyclodextrin) .
- Critical Micelle Concentration (CMC) : Test surfactants (e.g., Tween-80 at 0.1%) to improve dispersion in cell culture media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase inhibition (e.g., EGFR or VEGFR-2)?
- Key Modifications :
- Assays :
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Case Example : Discrepancies in IC values between A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Approach :
Q. How is in vivo efficacy evaluated in disease models (e.g., cancer or macular degeneration)?
Q. What computational methods predict metabolic liabilities of this compound?
- Tools :
Q. How are crystallographic data utilized to refine synthetic routes?
- Case Study : Crystal structure of analogous tert-butyl derivatives (e.g., tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) reveals planar pyrimidine rings and boat conformations in the dihydro moiety .
- Implications : Adjust reaction conditions (e.g., microwave irradiation at 700 W) to favor thermodynamically stable conformers .
Properties
IUPAC Name |
benzyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-24(21,22)15-17-9-13-10-19(8-7-14(13)18-15)16(20)23-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQBCIHJTIFYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CN(CCC2=N1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682165 | |
Record name | Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-50-5 | |
Record name | Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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